molecular formula C11H21NO3 B1282712 tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate CAS No. 220312-34-5

tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No. B1282712
M. Wt: 215.29 g/mol
InChI Key: MXPOLUPSEVGAAS-UHFFFAOYSA-N
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Description

The compound tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chemical entity that can be considered as a derivative of pyrrolidine with a tert-butyl ester group and a 2-hydroxyethyl substituent. Pyrrolidine derivatives are of significant interest due to their presence in various bioactive compounds and pharmaceuticals. They are often used as intermediates in the synthesis of a wide range of therapeutic agents, including nicotinic acetylcholine receptor agonists , CB1 inverse agonists , and anti-inflammatory drugs .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve multiple steps, including cyclization reactions, debenzylation, and ring hydrogenation . For instance, the optimized large-scale synthesis of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, involves a one-pot process that is scalable to multihundred gram quantities . Continuous flow synthesis has also been employed for the preparation of pyrrole-3-carboxylic acids, demonstrating the utility of in situ hydrolysis of tert-butyl esters . Additionally, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates showcases the versatility of pyrrolidine derivatives in accessing novel macrocyclic inhibitors .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using spectroscopic methods and X-ray diffraction studies. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized and confirmed by X-ray diffraction, revealing a triclinic space group and envelope conformation of the proline ring . The crystal structure can exhibit intermolecular hydrogen bonds, which are crucial for the stability of the compound .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including singlet oxygen reactions, which can yield peroxidic intermediates and facilitate the synthesis of 5-substituted pyrroles . They can also participate in Diels-Alder reactions, as seen with tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, which forms a hexahydrofuroisoquinoline carboxylate as the endo-adduct . These reactions can be further manipulated through electrophilic and nucleophilic reagents, as well as reduction and oxidation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, are influenced by their functional groups and molecular structure. These properties can be studied using various spectroscopic techniques, including FTIR, NMR, and X-ray crystallography . The presence of tert-butyl groups can affect the compound's solubility, boiling point, and stability. Additionally, the presence of hydrogen bonding within the molecule can influence its reactivity and interaction with other molecules .

Scientific Research Applications

Asymmetric Synthesis

Tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is involved in the asymmetric synthesis of various compounds. For instance, the reduction of tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate with sodium borohydride or lithium aluminum hydride provides corresponding tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate with high diastereoselectivities (Funabiki et al., 2008). This indicates its potential use in the creation of chiral molecules, essential in the pharmaceutical industry.

Crystal Structure Analysis

The compound tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a derivative, has been synthesized and analyzed through X-ray diffraction studies, revealing details about its crystal structure (Naveen et al., 2007). Such studies are vital for understanding the molecular arrangement and properties of these compounds.

Enantioselective Synthesis

It is used in the enantioselective synthesis of complex molecules like N-tert-butyl disubstituted pyrrolidines, demonstrating its versatility in the formation of chiral centers (Chung et al., 2005). Enantioselective synthesis is crucial for the development of specific pharmaceutical agents where the chirality of the molecule can affect its biological activity.

Synthesis of Anti-inflammatory Compounds

A series of pyrrolidin-2-ones was synthesized using tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate derivatives, showing potential anti-inflammatory and analgesic activities (Ikuta et al., 1987). This application is significant in the development of new drugs with potentially lower side effects than existing medications.

properties

IUPAC Name

tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPOLUPSEVGAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540463
Record name tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

CAS RN

220312-34-5
Record name tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of LAH (0.94 g, 24.69 mmol) in dry THF (100 mL) was added solution of compound 36 (3.0 g 12.34 mmol) in THF (40 mL) at 0° C. and stirred at rt for 16 hours. The reaction mixture was quenched with brine solution and filtered through a Celite® bed. The organic layer was dried over anhydrous Na2SO4 and evaporated. The crude was purified by Combiflash® chromatography eluting with 2-3% of methanol-DCM to provide liquid compound 37.
Name
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JPR Hermet, DW Porter, MJ Dearden… - Organic & …, 2003 - pubs.rsc.org
Three chiral diamines were synthesised and evaluated as sparteine surrogates in the lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine. The synthesis and attempted resolution …
Number of citations: 90 pubs.rsc.org
CT Constantinou, I Triandafillidi - Synlett, 2023 - thieme-connect.com
Synlett Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 2 www.thieme-connect.com
C Schjøth-Eskesen, HH Jensen - Synthetic Communications®, 2009 - Taylor & Francis
This contribution describes a novel Arndt–Eistert approach for the efficient synthesis of the potent and selective 5-HT 7 -antagonist, (R)-3-(2-(2-(4-methylpiperidin-1-yl)-ethyl)pyrrolidine-1…
Number of citations: 15 www.tandfonline.com
Y Jagadeesh, KKS Reddy, BV Rao - Tetrahedron: Asymmetry, 2011 - Elsevier
Chiron approach to (−)-deoxocuscohygrine - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View PDF Download full issue …
Number of citations: 11 www.sciencedirect.com

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